

# Murepavadin: A Comparative Safety Analysis of Intravenous vs. Inhaled Formulations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Murepavadin tfa |           |
| Cat. No.:            | B15561954       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the safety profiles of intravenous (IV) and inhaled Murepavadin, a novel antibiotic targeting Pseudomonas aeruginosa. The information presented herein is compiled from clinical trial data and preclinical studies to support an objective evaluation of both formulations.

Murepavadin is a first-in-class peptidomimetic antibiotic that specifically targets the lipopolysaccharide (LPS) transport protein D (LptD) in the outer membrane of P. aeruginosa.[1] This targeted mechanism of action offers a promising alternative for treating infections caused by multi-drug resistant strains. However, the route of administration has been shown to critically impact the safety profile of this compound.

### **Executive Summary**

Clinical development of intravenous Murepavadin was halted during Phase III trials due to a significantly higher-than-expected incidence of acute kidney injury (AKI). In contrast, the inhaled formulation has demonstrated a favorable safety profile in early-phase clinical trials, with minimal systemic exposure and no serious adverse events reported. This guide will delve into the quantitative safety data, experimental protocols, and potential mechanistic pathways underlying these differing safety outcomes.

### **Quantitative Safety Data**



The following tables summarize the key safety findings from clinical trials of intravenous and inhaled Murepavadin.

Table 1: Adverse Events in Phase I Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Trials of Intravenous Murepavadin in Healthy Volunteers[2]

| Adverse Event                        | Frequency in<br>Murepavadin<br>Group (SAD) | Frequency in<br>Placebo Group<br>(SAD) | Frequency in<br>Murepavadin<br>Group (MAD) | Frequency in<br>Placebo Group<br>(MAD) |
|--------------------------------------|--------------------------------------------|----------------------------------------|--------------------------------------------|----------------------------------------|
| Paresthesia/Peri<br>oral Paresthesia | More frequent at higher doses              | Not specified                          | Frequently reported                        | Not specified                          |
| Infusion Site<br>Reaction            | 7/40 subjects                              | Not specified                          | Frequently reported                        | Not specified                          |
| Catheter Site<br>Reaction            | Not specified                              | Not specified                          | Frequently reported                        | Not specified                          |
| Dizziness                            | Not specified                              | Not specified                          | Frequently reported                        | Not specified                          |

Note: In the MAD study, the incidence of treatment-emergent adverse events (TEAEs) was 100% in the 1.0 mg/kg and 5.0 mg/kg q12h Murepavadin groups. The number of TEAEs was greatest in the 5.0-mg/kg dose group.[2]

Table 2: Incidence of Acute Kidney Injury (AKI) in Phase III (PRISM-MDR) Trial of Intravenous Murepavadin in Patients with Ventilator-Associated Bacterial Pneumonia[3][4]

| Murepavadin Arm    | Control Arm                                       |                                                          |
|--------------------|---------------------------------------------------|----------------------------------------------------------|
| Number of Patients | 33                                                | 8                                                        |
| Incidence of AKI   | 56% - 63%                                         | 25% - 38%                                                |
| Severity of AKI    | 13 of 21 patients with AKI had<br>Stage II or III | 1 of 3 patients with AKI had<br>Stage III, 2 had Stage I |



Table 3: Safety Profile of Inhaled Murepavadin in a Phase I Single Ascending Dose Trial in Healthy Volunteers[5][6]

| Adverse Event                                           | Frequency           |  |
|---------------------------------------------------------|---------------------|--|
| Serious Adverse Events (SAEs)                           | None reported       |  |
| Clinically Relevant Signs of Upper Airway<br>Irritation | None reported       |  |
| Abnormal Pulmonary Function Tests                       | None reported       |  |
| Vital Signs, ECGs, and Safety Laboratory Data           | Within normal range |  |

Note: The inhaled formulation was reported to be well-tolerated at all dose levels.[6]

# Experimental Protocols Intravenous Murepavadin Phase III Trial (PRISM-UDR)

- Study Design: A global, multicenter, sponsor-blinded, randomized, active-controlled, parallel-group, non-inferiority study.
- Patient Population: Adult patients with hospital-acquired (HABP) or ventilator-associated bacterial pneumonia (VABP) due to Pseudomonas aeruginosa.
- Treatment Arms:
  - Murepavadin combined with ertapenem.[7]
  - An anti-pseudomonal β-lactam-based antibiotic as a comparator.[7]
- Randomization: Patients were allocated in a 1:1 ratio.[7]
- Primary Objective: To demonstrate non-inferiority of Murepavadin compared to the active comparator.[7]
- Safety Monitoring: Included monitoring for adverse events, with a particular focus on renal function. The trial was ultimately halted due to the high incidence of acute kidney injury.[3][4]



### **Inhaled Murepavadin Phase I Trial**

- Study Design: A single-center, double-blind, randomized, placebo-controlled, single ascending dose trial.[5][6]
- Patient Population: 39 healthy volunteers.[5][6]
- Dosing Regimen:
  - Part A: Single dose levels of 12.5 mg, 25 mg, and 50 mg.[5][6]
  - Part B: Single doses of 75 mg, 150 mg, and 300 mg.[5][6]
- Method of Administration: Murepavadin Inhalation Solution (MIS) administered via an eFlow® Technology nebulizer.[8]
- Pharmacokinetic Assessments: Blood and epithelial lining fluid (ELF) samples were collected to measure Murepavadin concentrations.[5][6]
- Safety Assessments: Included monitoring for adverse events, local tolerability (airway irritation), pulmonary function tests, vital signs, ECGs, and clinical laboratory tests.[5][6]

## Mandatory Visualization Signaling Pathways and Experimental Workflows













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References







- 1. Pharmacokinetics, Tolerability, and Safety of Murepavadin, a Novel Antipseudomonal Antibiotic, in Subjects with Mild, Moderate, or Severe Renal Function Impairment PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Safety of Intravenous Murepavadin Infusion in Healthy Adult Subjects Administered Single and Multiple Ascending Doses PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyphor closes the Phase III PRISM studies of murepavadin intravenous formulation and evaluates further product improvement options BioSpace [biospace.com]
- 4. BioCentury July 19 Clinical Quick Takes: Polyphor closes Phase III murepavadin trials; plus Takeda and Alector [biocentury.com]
- 5. Spexis reports solid safety and pharmacokinetics results from first-in-human study with inhaled murepavadin, a novel macrocycle compound BioSpace [biospace.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. swissbiotech.org [swissbiotech.org]
- 8. | BioWorld [bioworld.com]
- To cite this document: BenchChem. [Murepavadin: A Comparative Safety Analysis of Intravenous vs. Inhaled Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15561954#comparative-analysis-of-intravenous-versus-inhaled-murepavadin-safety-profiles]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com